molecular formula C8H7FO2 B1580669 2-Fluorophenyl acetate CAS No. 29650-44-0

2-Fluorophenyl acetate

Cat. No. B1580669
CAS RN: 29650-44-0
M. Wt: 154.14 g/mol
InChI Key: PUNIIEHHUHGISF-UHFFFAOYSA-N
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Description

“2-Fluorophenyl acetate” is a chemical compound with the CAS Number: 29650-44-0 . Its molecular weight is 154.14 . The IUPAC name for this compound is 2-fluorophenyl acetate . It is also known as 1-Acetoxy-2-fluorobenzene . It is in liquid form .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, (2-Fluorophenyl)acetone has been used in the synthesis of 6-methyluracils . Another synthetic method involves the reaction of 2-fluoroacetophenone with a bromination reagent to obtain 2-fluoro-alpha-bromoacetophenone .


Molecular Structure Analysis

The molecular formula of 2-Fluorophenyl acetate is C8H7FO2 . The average mass is Da and the monoisotopic mass is Da .


Physical And Chemical Properties Analysis

2-Fluorophenyl acetate is a liquid at ambient temperature .

Scientific Research Applications

Cyclometallated Complexes

Cyclometallated Pt(II) and Pd(II) complexes of 2-Phenylbenzothiazole with acetate ligands, including derivatives related to 2-Fluorophenyl acetate, have been synthesized and characterized. These complexes, with bridging acetate ligands, exhibit modified optical properties, showcasing the application of 2-Fluorophenyl acetate derivatives in modifying luminescent properties of materials for potential use in scintillators and other optical applications (Katlenok & Balashev, 2012).

Chemosensors

The compound has been utilized in the synthesis of novel chemosensors for selective detection of acetate ions, demonstrating its relevance in the development of analytical tools for environmental and biological monitoring (Helal & Kim, 2010).

Lithium-Ion Batteries

Research on phenyl acetate derivatives, specifically fluorinated derivatives like 4-fluorophenyl acetate, has contributed to the improvement of electrolyte additives for lithium-ion batteries. These derivatives enhance the stability and performance of batteries, underscoring the significance of 2-Fluorophenyl acetate in energy storage technologies (Li et al., 2014).

PET Imaging Agents

2-Fluorophenyl acetate derivatives have been explored for their potential in Positron Emission Tomography (PET) imaging, particularly in tumor imaging. Such applications highlight the role of 2-Fluorophenyl acetate in advancing diagnostic imaging and cancer research (He et al., 2011).

Molecular Fluorophores

The exploration of fluorophore derivatives for enhanced fluorescent performance in the NIR-II window for biological imaging further exemplifies the utility of 2-Fluorophenyl acetate in developing high-performance organic fluorophores for medical imaging (Yang et al., 2018).

Safety And Hazards

The safety information for 2-Fluorophenyl acetate indicates that it is a combustible liquid . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

(2-fluorophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-6(10)11-8-5-3-2-4-7(8)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNIIEHHUHGISF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00183827
Record name Phenol, 2-fluoro-, acetate
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Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluorophenyl acetate

CAS RN

29650-44-0
Record name Phenol, 2-fluoro-, 1-acetate
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Record name Phenol, 2-fluoro-, acetate
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Record name Phenol, 2-fluoro-, acetate
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Record name Phenol, 2-fluoro-, 1-acetate
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Synthesis routes and methods I

Procedure details

2-Fluorophenol (99.4 g, 886.7 mmol) was stirred in thionyl chloride (71.2 mL) and acetic acid (51 mL) added. After the initial reaction had subsided the mixture was heated to reflux for 4 hours. The solution was then heated at 150° C. overnight. The resulting dark solution was distilled under reduced pressure at an oil bath temperature of 190° C. to give the title compound as a pale yellow oil (120.9 g, 784.4 mmol).
Quantity
99.4 g
Type
reactant
Reaction Step One
Quantity
71.2 mL
Type
solvent
Reaction Step One
Quantity
51 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Acetic anhydride (81 cm3, 856 mmol) was added dropwise to a stirred mixture of 2-fluorophenol (60.0 g, 535 mmol) and aqueous sodium hydroxide (4 N, 214 cm3, 856 mmol) at 0° C. After the reaction had been stirred for 30 min the aqueous layer was separated from the organic portion and washed with dichloromethane (150 cm3). The combined organic extracts were washed with aqueous sodium hydroxide solution (4 N, 150 cm3) and then brine (100 cm3). The organic phase was dried (Na2SO4) and the solvent was evaporated in vacuo to afford the title compound (84.9 g, >100%).
Quantity
81 mL
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
214 mL
Type
reactant
Reaction Step One
Yield
100%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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